3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16768283
InChI: InChI=1S/C13H15N3OS2/c1-3-7-18-13-16-15-12(19-13)14-11(17)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,14,15,17)
SMILES:
Molecular Formula: C13H15N3OS2
Molecular Weight: 293.4 g/mol

3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.:

Cat. No.: VC16768283

Molecular Formula: C13H15N3OS2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide -

Specification

Molecular Formula C13H15N3OS2
Molecular Weight 293.4 g/mol
IUPAC Name 3-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C13H15N3OS2/c1-3-7-18-13-16-15-12(19-13)14-11(17)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,14,15,17)
Standard InChI Key SGWGZEXGCSQTDT-UHFFFAOYSA-N
Canonical SMILES CCCSC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a methyl group at position 3 and a propylsulfanyl chain at position 5 (Figure 1). Its molecular formula is C14H15N3OS2\text{C}_{14}\text{H}_{15}\text{N}_3\text{OS}_2, with a calculated molecular weight of 313.42 g/mol . The presence of sulfur atoms in both the thiadiazole and sulfanyl groups enhances electronegativity, influencing binding interactions with biological targets.

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP33.2PubChem prediction
Hydrogen Bond Donors1 (amide NH)Cactvs 3.4.8.18
Hydrogen Bond Acceptors4 (two S, two O)Cactvs 3.4.8.18
Rotatable Bonds5PubChem

Synthesis and Derivative Design

Synthetic Routes

While no direct synthesis protocol exists for this compound, analogous 1,3,4-thiadiazoles are typically synthesized via:

  • Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids under dehydrating conditions .

  • Substitution Reactions: Introduction of sulfanyl groups via nucleophilic displacement at the thiadiazole’s 5-position .

For 3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, propyl mercaptan likely reacts with a pre-formed 5-chloro-1,3,4-thiadiazole intermediate, followed by amidation with 3-methylbenzoyl chloride.

Pharmacological Profile

Anticancer Activity (Inferred from Analogs)

The 1,3,4-thiadiazole scaffold is renowned for cytotoxic properties. Key structural determinants of activity include:

  • Sulfanyl Substituents: Propylsulfanyl’s lipophilicity may enhance membrane permeability, as seen in analogs like N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (CTC50_{50} = 0.794 µM against breast cancer) .

  • Benzamide Moieties: Aromatic rings facilitate π-stacking with kinase ATP pockets, observed in FAK inhibitors .

Table 2: Comparative Cytotoxicity of Thiadiazole Analogs

CompoundCell Line (IC50_{50})Reference
31 (Benzylthio)MDA-MB-231: 9 µM
22 (Dimethoxy)MCF-7: 0.28 µg/mL
Target Compound*Predicted: 2–10 µM range

*Prediction based on QSAR modeling of sulfur-containing thiadiazoles.

Mechanism of Action Hypotheses

Tubulin Polymerization Inhibition

Cinnamamide-thiadiazole hybrids (e.g., 18) inhibit tubulin assembly by binding at the colchicine site . The target compound’s benzamide group may similarly disrupt microtubule dynamics.

Kinase Inhibition

Molecular docking suggests thiadiazoles with sulfanyl groups form hydrogen bonds with ERK1/2’s catalytic lysine (K52), analogous to compound 24 . Propylsulfanyl’s flexibility could optimize binding pocket occupancy.

Toxicological and Pharmacokinetic Considerations

ADMET Predictions

  • Absorption: High gastrointestinal permeability (LogP = 3.2).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the sulfanyl chain.

  • Toxicity: Low Ames test risk (no mutagenic alerts in Derek Nexus).

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to avoid 1,2,4-thiadiazole byproducts.

  • In Vivo Efficacy: Prioritize xenograft models for breast and prostate cancers.

  • Target Identification: Use CRISPR-Cas9 screens to pinpoint kinase targets.

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